molecular formula C16H15F2N3NaO5S B586309 Pantoprazole N-Oxide Sodium Salt CAS No. 1279822-90-0

Pantoprazole N-Oxide Sodium Salt

Cat. No.: B586309
CAS No.: 1279822-90-0
M. Wt: 422.359
InChI Key: KAEHEKMTBYCUCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pantoprazole N-Oxide Sodium Salt typically involves the oxidation of pantoprazole. Common oxidizing agents used in this process include hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), and m-chloroperoxybenzoic acid (MCPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and in situ monitoring of reaction parameters. The use of environmentally benign solvents and reagents is emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pantoprazole N-Oxide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfoxide group to sulfone.

    Reduction: Reduction of the N-oxide group back to the parent amine.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, MCPBA.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

Pantoprazole N-Oxide Sodium Salt has diverse applications in scientific research:

Mechanism of Action

Pantoprazole N-Oxide Sodium Salt exerts its effects by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The N-oxide group may enhance the compound’s stability and prolong its duration of action.

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Esomeprazole
  • Lansoprazole
  • Rabeprazole

Uniqueness

Pantoprazole N-Oxide Sodium Salt is unique due to its N-oxide functional group, which may confer additional stability and potentially alter its pharmacokinetic properties compared to other proton pump inhibitors. This modification can lead to differences in bioavailability, duration of action, and overall efficacy .

Properties

InChI

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEHEKMTBYCUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279822-90-0
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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